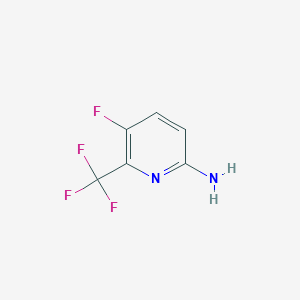

5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine

描述

属性

IUPAC Name |

5-fluoro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNVKTLONXCIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Fluorination of Pyridine Precursors Using Anhydrous Hydrogen Fluoride and Catalysts

A patented industrial method involves the fluorination of chlorinated trifluoromethylpyridine precursors using anhydrous hydrogen fluoride (HF) in the presence of antimony halide catalysts (SbCl₂F₃ and SbCl₃F₂). This method is conducted in a sealed autoclave under controlled temperature and pressure conditions.

-

- Starting material: 2-chloro-6-(trifluoromethyl)pyridine (N-serve)

- Catalyst: Mixture of SbCl₂F₃ and SbCl₃F₂ (1-2% by weight of N-serve)

- Anhydrous HF: Molar ratio 1:4 to 1:10 relative to N-serve

- Temperature: 120-130 °C

- Pressure: 0.5 MPa initial, controlled at 3.0-4.0 MPa during reaction

- Reaction time: 6 hours

-

- Charge the autoclave with N-serve and catalyst.

- Flush with nitrogen and introduce anhydrous HF.

- Heat to target temperature and maintain pressure.

- After reaction, cool and neutralize with ammonium hydroxide.

- Wash and dehydrate to isolate crude product.

- Purify by vacuum distillation.

-

- Yields: 95.6% to 96%

- Purity (GC normalized): ~99.0%

This method is scalable and industrially relevant, offering high yield and purity for 5-fluoro-6-trifluoromethyl-pyridin-2-ylamine.

| Parameter | Value/Range |

|---|---|

| Catalyst | SbCl₂F₃ and SbCl₃F₂ (1-2%) |

| Temperature | 120-130 °C |

| Pressure | 3.0-4.0 MPa |

| Reaction Time | 6 hours |

| Yield | 95.6-96% |

| Purity (GC) | ~99% |

Two-Step Halogen Exchange and Fluorination

Another documented approach involves a two-step process:

Halogenation: Starting from 2,4-dichloro-6-(trichloromethyl)pyridine, treatment with antimony trifluoride-chloride reagents converts the trichloromethyl group to trifluoromethyl and chlorines to fluorines selectively.

Fluoride Substitution: The intermediate chlorofluoropyridine is then reacted with potassium fluoride at elevated temperatures (around 350 °C) in a pressure vessel to replace chlorine atoms with fluorine atoms, yielding the desired fluorinated trifluoromethylpyridine.

Isolation: The product is purified by solvent extraction, filtration, and vacuum distillation.

This method is effective but requires high temperature and specialized equipment.

Multi-Step Trifluoromethylation and Amination Routes

Starting from substituted pyridin-2-amine derivatives, trifluoromethylation can be introduced via trifluoromethylation reagents or building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride.

Amination at the 2-position is typically achieved by nucleophilic substitution or reductive amination of appropriate precursors.

Cyclocondensation reactions with trifluoromethyl-containing building blocks have also been reported to construct the pyridine ring with trifluoromethyl substitution.

Optimization of reaction conditions such as solvent, temperature, and catalysts is critical to maximize yield and purity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Direct fluorination with HF | 2-chloro-6-(trifluoromethyl)pyridine (N-serve) | SbCl₂F₃ and SbCl₃F₂, anhydrous HF | 120-130 °C, 3.0-4.0 MPa, 6 h | 95.6-96 | ~99 | Industrial scale, high purity |

| Halogen exchange + KF fluorination | 2,4-dichloro-6-(trichloromethyl)pyridine | Antimony trifluoride-chloride, KF | 350 °C, 8 h | Not specified | High | Requires high temp, pressure vessel |

| Multi-step trifluoromethylation | Pyridin-2-amine derivatives | Trifluoroacetate derivatives, amination reagents | Moderate temp, various solvents | Variable | Variable | Useful for derivatives, more complex synthesis |

Research Findings and Optimization Notes

The direct fluorination method using anhydrous HF and antimony halide catalysts is preferred for industrial synthesis due to its simplicity, high yield, and product purity.

Catalyst ratios and reaction pressures significantly influence the yield and selectivity. For example, a catalyst weight ratio SbCl₂F₃:SbCl₃F₂ between 1:5 and 4:1 is effective.

Neutralization of the reaction mixture after fluorination with ammonium hydroxide followed by vacuum distillation ensures removal of acidic impurities and isolation of pure product.

Alternative methods involving halogen exchange require higher temperatures and careful handling of reagents but can be useful when starting materials differ or when specific substitution patterns are needed.

Trifluoromethylation using trifluoromethyl building blocks is often used in medicinal chemistry for analog synthesis but may involve more steps and lower overall yield.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 5 undergoes nucleophilic substitution under specific conditions, facilitated by electron-withdrawing effects of the trifluoromethyl group and pyridine’s electron-deficient ring.

Key Findings :

-

The trifluoromethyl group activates the pyridine ring for substitution at position 5.

-

Reactions often require elevated temperatures or catalysts like palladium or copper .

Amine Functionalization

The primary amine at position 2 participates in typical amine reactions, including acylation and alkylation.

Mechanistic Notes :

Cross-Coupling Reactions

The amine group facilitates palladium-catalyzed coupling reactions, enabling C–C or C–N bond formation.

| Reaction | Catalyst System | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, BINAP | N-Arylated pyridines |

Example :

Halogenation and Functional Group Interconversion

The trifluoromethyl group and fluorine enable halogen-exchange reactions.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Bromination | NBS, CHCl₃, 80°C | 5-Bromo-6-trifluoromethyl-pyridin-2-ylamine | |

| Iodination | KI, CuI, DMF | 5-Iodo derivative |

Note : Bromination occurs preferentially at position 5 due to fluorine’s leaving-group ability .

Electrophilic Substitution

Limited by the electron-deficient ring, but directed by the amine group.

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-5-fluoro-6-trifluoromethyl-pyridin-2-amine |

Mechanism :

科学研究应用

Agrochemical Applications

1.1. Fungicides and Pesticides

5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine serves as an important intermediate in the synthesis of several agrochemical products. Notably, it is utilized in the production of picoxystrobin , a widely used fungicide known for its effectiveness against a variety of fungal diseases in crops. The compound's trifluoromethyl group enhances its biological activity and stability, making it a valuable component in crop protection strategies .

Additionally, derivatives of trifluoromethylpyridine, including 2,3-dichloro-5-(trifluoromethyl)pyridine, have been linked to the development of insecticides such as chlorfluazuron and sulfoxaflor , which target specific pests while minimizing harm to beneficial organisms . These compounds demonstrate improved pest control properties compared to traditional insecticides due to their unique molecular structures.

Table 1: Agrochemical Products Derived from this compound

| Product Name | Type | Application Area |

|---|---|---|

| Picoxystrobin | Fungicide | Crop protection |

| Chlorfluazuron | Insecticide | Insect growth regulator |

| Sulfoxaflor | Insecticide | Sap-feeding pests |

Pharmaceutical Applications

2.1. Drug Development

In the pharmaceutical industry, compounds containing the trifluoromethyl group are increasingly recognized for their therapeutic potential. Approximately 20% of new drugs contain fluorine, with many incorporating trifluoromethyl structures due to their favorable pharmacokinetic properties .

This compound has been implicated in the synthesis of antiviral and antitumor agents. For instance, tipranavir , an HIV protease inhibitor developed by Boehringer Ingelheim, utilizes a similar trifluoromethylpyridine framework in its structure . The incorporation of fluorine enhances the drug's metabolic stability and efficacy.

Table 2: Pharmaceutical Compounds Related to Trifluoromethylpyridines

| Drug Name | Target Condition | Mechanism of Action |

|---|---|---|

| Tipranavir | HIV | Protease inhibition |

| Antitumor Agents | Various cancers | Targeting specific cancer pathways |

Synthetic Routes and Innovations

The synthesis of this compound typically involves advanced fluorination techniques that allow for high yields and purity. Recent patents highlight industrial processes that optimize the production of this compound through liquid-phase fluorination methods . These methods not only enhance efficiency but also reduce environmental impact by minimizing waste.

作用机制

The mechanism of action of 5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Substituent Position and Electronic Effects

- Fluorine vs.

- Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃) : The -OCF₃ group in 5-(Trifluoromethoxy)pyridin-2-amine is more electron-withdrawing than -CF₃, which may decrease the amine’s basicity and enhance stability under acidic conditions .

- Methyl (-CH₃) vs. Trifluoromethyl (-CF₃) : In 5-Fluoro-3-methylpyridin-2-ylamine, the methyl group donates electrons, increasing the amine’s basicity compared to the electron-withdrawing -CF₃ group in the target compound .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in this compound significantly enhances lipophilicity (logP ~2.5 estimated), favoring membrane permeability in drug candidates. Derivatives like 3-Fluoro-5-(trifluoromethyl)picolinic acid, with a carboxylic acid group, exhibit lower logP values (~1.8) due to increased polarity .

- Solubility : Amine-containing compounds generally show moderate aqueous solubility, but the introduction of -COOH (e.g., picolinic acid derivatives) improves solubility at the expense of lipophilicity .

生物活性

Introduction

5-Fluoro-6-trifluoromethyl-pyridin-2-ylamine (CAS Number: 1227602-80-3) is a fluorinated pyridine derivative that has garnered attention for its significant biological activities. The compound features a trifluoromethyl group at the 6-position and a fluoro group at the 5-position of the pyridine ring, which enhances its lipophilicity and reactivity. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H5F4N

- Molecular Weight : Approximately 175.1 g/mol

- Structure : The unique electronic properties imparted by the trifluoromethyl group contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Compounds with similar structures have shown effectiveness against various microorganisms, including bacteria and fungi. The trifluoromethyl group enhances membrane permeability, which may facilitate the compound's entry into microbial cells and alter metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | <1 |

| 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | Escherichia coli | 8 |

| 5-Amino-2-(trifluoromethyl)pyridine | Klebsiella pneumoniae | 16 |

The mechanism of action for this compound involves interaction with specific enzymes and receptors. The presence of fluorine atoms enhances binding affinity to target sites, which can lead to inhibition of enzymatic activity in pathogens. For instance, studies have shown that fluorinated pyridines can inhibit certain metabolic enzymes, making them candidates for drug development.

Case Studies

-

Inhibition of Bacterial Growth :

A study demonstrated that derivatives of trifluoromethyl pyridines, including this compound, were effective against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like vancomycin, indicating its potential as a therapeutic agent against resistant strains . -

Cytotoxicity Assessment :

In vitro cytotoxicity assays revealed that compounds with similar structures showed selective toxicity against cancer cell lines such as L1210 mouse leukemia cells. The biological activity was attributed to the release of active metabolites upon intracellular conversion . -

Comparative Studies :

A comparative study evaluated the antimicrobial efficacy of various fluorinated compounds against multidrug-resistant strains. The results indicated that certain derivatives had MIC values significantly lower than conventional treatments, suggesting their potential role in addressing antibiotic resistance .

常见问题

Basic Research Question

- Toxicity : Fluorinated amines may release HF under acidic conditions; use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers under nitrogen to prevent moisture-induced degradation .

- Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for fluorinated waste .

How does the electronic effect of the trifluoromethyl group influence the reactivity of the pyridine ring?

Advanced Research Question

The CF₃ group is strongly electron-withdrawing, which:

- Deactivates the Ring : Reduces electrophilic substitution but enhances nucleophilic aromatic substitution (e.g., amination) at specific positions .

- Stabilizes Intermediates : Resonance effects stabilize negative charges during fluorination, favoring meta/para substitution .

Experimental Evidence : In 6-substituted pyridines, CF₃ groups increase the rate of amination by 3-fold compared to methyl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。